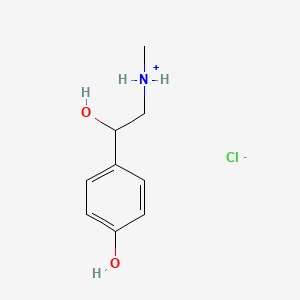

Synephrine hydrochloride

描述

Historical Context and Evolution of Synephrine (B1677852) Hydrochloride Research

The study of synephrine is intertwined with the history of adrenergic pharmacology due to its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org Initially, research did not always differentiate between the various isomers of synephrine, leading to a generalized understanding of its effects. However, as analytical techniques became more sophisticated, the distinct properties of p-synephrine, the naturally occurring isomer, and its synthetic counterpart, m-synephrine (phenylephrine), became a key area of investigation. rivendell.eu Early research often focused on its sympathomimetic properties, given its use in traditional Chinese medicine in the form of Zhi Shi (immature bitter orange). wikipedia.org The evolution of research has seen a shift from general pharmacological screening to detailed mechanistic studies at the molecular level, including receptor binding assays and investigation of its metabolic and anti-cancer effects. nih.govmdpi.com

Natural Occurrence and Biosynthesis of Synephrine Isomers

The primary natural source of synephrine is the bitter orange (Citrus aurantium), where it is found predominantly as the p-synephrine isomer. semanticscholar.orgacs.org It is also present in other Citrus species. acs.org The concentration of p-synephrine is highest in the unripe fruit and decreases as the fruit matures. acs.org

The biosynthesis of p-synephrine in plants follows a pathway starting from the amino acid L-tyrosine. Through a series of enzymatic reactions including decarboxylation, N-methylation, and β-hydroxylation, L-tyrosine is converted to p-synephrine. wikipedia.orgnih.gov Key enzymes in this pathway include tyrosine decarboxylase, tyramine (B21549) N-methyltransferase, and N-methyl-tyramine-β-hydroxylase. wikipedia.org In animals, a different biosynthetic route is proposed, which involves the conversion of tyramine to octopamine (B1677172), followed by its conversion to synephrine. wikipedia.org

While p-synephrine is the naturally occurring isomer, m-synephrine and o-synephrine are generally considered to be products of chemical synthesis. mdpi.com There is little evidence of their natural occurrence. mdpi.com

Table 1: Natural Occurrence and Biosynthesis of Synephrine

| Feature | Description |

| Primary Natural Source | Citrus aurantium (Bitter Orange) |

| Predominant Natural Isomer | p-synephrine |

| Plant Biosynthesis Precursor | L-tyrosine |

| Key Plant Biosynthesis Enzymes | Tyrosine decarboxylase, Tyramine N-methyltransferase, N-methyl-tyramine-β-hydroxylase |

| Animal Biosynthesis Intermediate | Octopamine |

Structural Analogs and Their Comparative Pharmacological Significance

Synephrine's pharmacological activity is best understood in comparison to its structural analogs, particularly its own isomers and other adrenergic compounds like ephedrine (B3423809) and octopamine. The position of the hydroxyl group on the phenyl ring and the stereochemistry of the molecule are critical determinants of its receptor binding affinity and physiological effects. nih.govmdpi.com

p-Synephrine vs. m-Synephrine (Phenylephrine): These two isomers exhibit markedly different pharmacological profiles. m-Synephrine is a potent agonist of α1-adrenergic receptors and is used as a vasopressor and nasal decongestant. mdpi.comnih.gov In contrast, p-synephrine has a much lower affinity for α- and β-adrenergic receptors, contributing to its different physiological effects. rivendell.eumdpi.com

o-Synephrine: This isomer is less studied and is not believed to have significant pharmacological effects in humans. mdpi.comnih.gov

Ephedrine: While structurally similar, ephedrine lacks the hydroxyl group on the phenyl ring that synephrine possesses, which alters its interaction with adrenergic receptors and results in different pharmacological actions. wikipedia.org

Octopamine: As the N-demethylated analog of p-synephrine, octopamine also interacts with adrenergic receptors, but with its own distinct affinity profile. nih.gov

The differential binding of these compounds to adrenergic receptors is a key factor in their varying physiological effects.

Table 2: Comparative Adrenergic Receptor Binding Affinity of Synephrine Isomers and Analogs

| Compound | Receptor | Relative Potency/Affinity |

| p-Synephrine | α-1 Adrenergic | Low affinity. rivendell.eu |

| α-2 Adrenergic | Low affinity. rivendell.eu | |

| β-1 Adrenergic | Very low affinity. mdpi.com | |

| β-2 Adrenergic | Very low affinity. mdpi.com | |

| β-3 Adrenergic | Agonist activity, linked to thermogenesis and lipolysis. rivendell.eu | |

| m-Synephrine (Phenylephrine) | α-1 Adrenergic | Potent agonist. nih.gov |

| α-2 Adrenergic | Lower affinity than α-1. rivendell.eu | |

| β-1 Adrenergic | Significant activity. mdpi.com | |

| β-2 Adrenergic | Significant activity. mdpi.com | |

| Norepinephrine | α-1 Adrenergic | High affinity (used as a reference). rivendell.eu |

| α-2 Adrenergic | High affinity (used as a reference). rivendell.eu | |

| Octopamine | Adrenergic Receptors | Binds with its own distinct profile, generally with low affinity. nih.gov |

Current Research Landscape and Emerging Academic Questions

The contemporary research landscape for synephrine hydrochloride is vibrant, with several key areas of investigation. One of the most prominent is its potential role in metabolic regulation. Studies have explored its ability to increase resting metabolic rate and fat oxidation, effects attributed to its agonist activity at β3-adrenergic receptors. mdpi.comnih.gov

Another significant area of emerging research is the anti-cancer potential of synephrine. In vitro and in vivo studies have shown that this compound can inhibit the proliferation and migration of certain cancer cells, such as esophageal squamous cell carcinoma, by modulating signaling pathways like AKT and ERK. mdpi.comnih.gov

Emerging academic questions are driving the future of synephrine research:

Long-term Effects: While short-term studies have been conducted, the long-term physiological effects of p-synephrine supplementation are not yet fully understood. nih.gov

Synergistic and Antagonistic Interactions: How synephrine interacts with other compounds, such as caffeine (B1668208), is an area of active investigation to understand its effects in complex formulations.

Therapeutic Potential of Derivatives: Researchers are exploring the potential of synephrine as a template for synthesizing new therapeutic agents, such as selective glucocorticoid receptor agonists (SEGRAs), which could offer novel treatment strategies for inflammatory diseases and cancer. mdpi.com

Detailed Mechanistic Insights: Further elucidation of the precise molecular targets and downstream signaling pathways affected by synephrine in various cell types remains a key research goal.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEGYSNTWJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975251 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-28-4 | |

| Record name | Synephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN5D1IH09S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Actions and Molecular Mechanisms of Synephrine Hydrochloride

Adrenergic Receptor System Interactions

Synephrine (B1677852) is an adrenergic agonist, meaning it stimulates adrenergic receptors. rivm.nl However, its affinity and activity vary significantly across different receptor subtypes. mdpi.com Generally, p-synephrine, the isomer predominantly found in nature, exhibits a lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to m-synephrine (phenylephrine). researchgate.netmdpi.com

Synephrine's interaction with alpha-adrenergic receptors is complex, demonstrating both agonistic and antagonistic properties depending on the specific subtype.

Research has shown that p-synephrine acts as a partial agonist at the human α1A-adrenergic receptor. researchgate.netnih.govthieme-connect.comnih.gov In functional studies using human embryonic kidney (HEK293) cells expressing the α1A-AR, synephrine produced a maximal response at a concentration of 100 microM, which was 55.3% of the maximum response elicited by L-phenylephrine. researchgate.netnih.gov This indicates that while synephrine can activate the α1A-AR, it does so with lower efficacy than a full agonist like L-phenylephrine. The binding of agonists like epinephrine (B1671497) and its monohydroxyl counterparts, phenylephrine (B352888) and synephrine, to the α1a-AR involves hydrogen bonding with serine residues in the fifth transmembrane segment. nih.gov

In contrast to its partial agonism at α1A-receptors, synephrine exhibits antagonistic effects on α2B and α2C-adrenergic receptors. nih.gov Studies on Chinese hamster ovary (CHO) cell lines have demonstrated this antagonistic activity. nih.gov Further research suggests that p-synephrine may act as an antagonist of presynaptic α2A and α2C-adrenergic receptors located in nerve terminals. researchgate.netnih.govrivendell.eu This antagonism would not be expected to cause significant vasoconstriction. nih.gov Functional studies on α2A- and α2C-AR subtypes indicated that synephrine did not act as an agonist. nih.gov

The stereochemistry of synephrine plays a crucial role in its receptor binding affinity. The naturally occurring l- or [R-(-)]-enantiomer of p-synephrine is considered to have approximately twice the pharmacological activity of the synthetic racemic mixture because the d- or [S-(+)]-form shows little to no binding to adrenergic receptors. researchgate.net

Studies comparing the binding affinities of synephrine isomers at α-adrenergic receptors have revealed distinct differences. The (-)-forms of synephrine are generally more active than the (+)-forms. nih.gov For both α1- and α2-binding sites, the rank order of affinity for the (-)-forms is norepinephrine (B1679862) > m-synephrine > p-synephrine. nih.gov Specifically at α1-adrenoceptors in rat aorta, l-synephrine was found to be significantly more potent than d-synephrine. wikipedia.org

Table 1: Binding Affinities (pKi) of Synephrine and Other Compounds at Human α-Adrenergic Receptor Subtypes

| Compound | α1A-AR (pKi) | α2A-AR (pKi) | α2C-AR (pKi) |

|---|---|---|---|

| Synephrine | 4.11 | 4.44 | 4.61 |

Data from Ma et al. as cited in wikipedia.org

Synephrine also interacts with beta-adrenergic receptors, with a notable selectivity for the β3 subtype.

Several studies indicate that p-synephrine acts as a β3-adrenergic receptor agonist. rivm.nlnih.govrivendell.eu This interaction is significant because the activation of β3-adrenoceptors is linked to increased lipolysis and metabolic rate. rivm.nlnih.gov The mechanism is thought to involve the stimulation of the adenyl cyclase/cAMP/protein kinase A signaling cascade, which in turn leads to the production of nitric oxide (NO) and mediates lipolysis in adipocytes. nih.gov Unlike the activation of β1 and β2 receptors, which can increase heart rate and blood pressure, the stimulation of β3-adrenoceptors does not typically influence these cardiovascular parameters. tandfonline.com Evidence suggests that the activation of cardiovascular β3-adrenoceptors may even have a cardioprotective effect by antagonizing the effects of β1 and β2 adrenoceptor overstimulation. nih.gov

Beta-Adrenergic Receptor Subtype Engagement by Synephrine

Comparative Low Affinity for Beta-1 and Beta-2 Adrenergic Receptors

Synephrine, particularly the p-synephrine isomer, demonstrates a markedly low binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors when compared to other sympathomimetic amines like norepinephrine. nih.govnih.gov Research indicates that p-synephrine's potency at β1 and β2-adrenoreceptors is exceptionally weak.

Studies comparing the receptor binding activities of various compounds in guinea pig atria and trachea revealed that p-synephrine was approximately 40,000-fold less potent than norepinephrine at these receptors. nih.govresearchgate.net This significantly lower affinity for β1 and β2 receptors, which are primarily associated with increases in heart rate and bronchodilation, provides a molecular basis for the observed differences in pharmacological effects between p-synephrine and other adrenergic agonists like m-synephrine or ephedrine (B3423809). nih.govnih.gov Similarly, the binding of p-synephrine to α-1 and α-2 adrenergic receptors is about 1,000-fold less than that of norepinephrine. nih.govsemanticscholar.org This poor affinity for α-, β1-, and β2-adrenoreceptors underpins its limited impact on heart rate and blood pressure. nih.govnih.govsemanticscholar.org

Isomer-Specific Beta-Adrenergic Receptor Profile

The different isomers of synephrine exhibit distinct profiles in their interaction with beta-adrenergic receptors. The position of the hydroxyl group on the benzene (B151609) ring and the stereochemistry of the molecule are critical determinants of its pharmacological activity. nih.govmdpi.com

p-Synephrine: This isomer acts predominantly through the β3-adrenergic receptor. nih.govrivm.nl Activation of β3-adrenoceptors is linked to metabolic processes such as lipolysis and thermogenesis. nih.govrivm.nl Its affinity for β1 and β2 receptors is negligible, contributing to its different physiological profile compared to other isomers. nih.govrivm.nl

m-Synephrine (Phenylephrine): In contrast to p-synephrine, m-synephrine is a potent agonist at α1-adrenoceptors and also acts on β1 and β2 adrenoceptors. rivm.nlmdpi.comresearchgate.net This interaction with β1 and β2 receptors is responsible for its well-documented cardiovascular effects, such as increased heart rate and blood pressure. rivm.nl

Enantiomeric Forms: Synephrine is an optically active compound with R- and S-isomers (enantiomers) that show different pharmacological activities. nih.govmdpi.com Naturally occurring p-synephrine is primarily the R-(−)-enantiomer. researchgate.net Receptor binding studies indicate that the S-(+)-form of p-synephrine has little to no binding affinity for adrenergic receptors, whereas the R-form is the more potent agonist in relation to vascular α-, β1-, and β2-AR. nih.govresearchgate.net Synthetic p-synephrine is a racemic mixture of both enantiomers and is believed to have about half the pharmacological activity of the natural form. nih.govmdpi.comresearchgate.net

Overview of Synephrine's Adrenergic Agonist Capacity across Isomers

The adrenergic agonist capacity of synephrine varies significantly among its structural isomers (ortho-, meta-, and para-) and its stereoisomers (R- and S-enantiomers). nih.govrivm.nlmdpi.com These structural differences lead to distinct receptor binding characteristics and, consequently, different pharmacological effects. nih.govmdpi.com

m-Synephrine , also known as phenylephrine, is the most potent adrenergic agonist among the synephrine isomers, particularly at α1-adrenoceptors. nih.govmdpi.commdpi.comresearchgate.net Its activity also extends to β1 and β2 receptors, leading to significant cardiovascular effects. rivm.nl

p-Synephrine is a much weaker adrenergic agonist than m-synephrine. rivm.nl Its primary action is on β3-adrenoceptors, with very low affinity for α, β1, and β2 receptors. nih.govrivm.nl This specificity accounts for its role in metabolic regulation without the pronounced cardiovascular effects associated with m-synephrine. nih.gov

o-Synephrine is not typically found in dietary supplements, and no pharmacological effects in humans have been identified for this isomer. nih.govmdpi.com

Stereoisomers: The R-enantiomer of p-synephrine is a more potent agonist at vascular adrenergic receptors than the S-enantiomer, which exhibits little to no binding affinity. nih.govresearchgate.net

The following table summarizes the adrenergic receptor activity across different synephrine isomers.

| Isomer/Enantiomer | Primary Adrenergic Receptor Targets | Relative Agonist Potency |

| m-Synephrine | α1, β1, β2 | High |

| p-Synephrine | β3 | Low |

| o-Synephrine | N/A | None Identified |

| R-(−)-p-Synephrine | β3 (and weakly at α, β1, β2) | More Potent Enantiomer |

| S-(+)-p-Synephrine | None | Little to None |

Non-Adrenergic Receptor Ligand Binding and Signaling

Beyond its interaction with adrenergic receptors, synephrine also engages with other receptor systems, including serotonergic receptors, trace amine-associated receptors, and neuromedin U2 receptors. nih.gov

Serotonergic Receptor Interactions (e.g., 5-HT1D, 5-HT2A, 5-HT6)

Research indicates that synephrine has a weak affinity for certain serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. nih.govwikipedia.org Specifically, interactions have been noted with the 5-HT1D, 5-HT2A, and 5-HT6 receptor subtypes. nih.govresearchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Synephrine is classified as a trace amine and has been shown to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.govwikipedia.orgfrontiersin.org TAAR1 is a G protein-coupled receptor that responds to endogenous trace amines and is involved in the modulation of monoaminergic systems. frontiersin.orgresearchgate.net

The engagement of synephrine with TAAR1 is a component of its complex pharmacology, although the functional consequences are still being fully elucidated. nih.govwikipedia.org While some studies list TAAR1 as a target for p-synephrine, others suggest that the contractile responses induced by synephrine in certain tissues, like the porcine renal artery, are not mediated by TAAR1. nih.govkarger.com Research on the specific effects of p-synephrine on TAAR1 is limited, with some results indicating it may affect other TAAR subtypes. researchgate.net TAAR1 itself is a regulator of dopamine (B1211576) and serotonin systems and is implicated in mood, cognitive processes, and reward pathways. researchgate.netwellcomeopenresearch.org

Neuromedin U2 Receptor (NMU2R) Activation and its Role in Homeostasis

A significant finding in the pharmacology of p-synephrine is its identification as a highly potent and selective agonist for the Neuromedin U2 Receptor (NMU2R). semanticscholar.orgjst.go.jpnih.gov NMU2R is predominantly expressed in hypothalamic regions of the brain and plays a crucial role in the regulation of several key physiological functions, including energy balance, food intake, stress responses, and nociception. nih.govjst.go.jpnih.govresearchgate.net

The activation of NMU2R by p-synephrine provides a distinct, non-adrenergic mechanism for its effects on energy homeostasis. semanticscholar.orgnih.govresearchgate.net In vitro experiments using a high-throughput screening model with cells stably expressing NMU2R confirmed this interaction. jst.go.jpnih.gov These studies determined specific efficacy and potency values for p-synephrine at the NMU2R, with an EC50 (half-maximal effective concentration) of 6.604 µmol/L. nih.govresearchgate.net This interaction suggests that p-synephrine's influence on body weight and energy balance may be mediated, at least in part, through direct activation of NMU2R in the central nervous system. semanticscholar.orgjst.go.jpresearchgate.net

The following table presents the key non-adrenergic receptor interactions of p-synephrine.

| Receptor | Type of Interaction | Reported Effects/Role | Efficacy/Potency Data |

| 5-HT1D/5-HT2A | Weak Agonist/Interaction | Contributes to vasoconstriction | N/A |

| TAAR1 | Agonist/Interaction | Modulates monoaminergic systems; role in synephrine's effects is complex and debated | N/A |

| NMU2R | Potent and Selective Agonist | Regulates energy homeostasis, food intake, and stress response | EC50: 6.604 µmol/L |

Intracellular Signal Transduction Cascades

Synephrine hydrochloride's pharmacological effects are mediated through its interaction with several intracellular signaling pathways. These pathways are crucial for regulating cellular processes such as proliferation, inflammation, and metabolism.

Regulation of Akt/ERK Signaling Pathway

The Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) signaling pathways are central to cell survival, proliferation, and migration. This compound has been shown to modulate these pathways, particularly in the context of cancer. In esophageal squamous cell carcinoma (ESCC) cells, this compound treatment leads to a dose-dependent reduction in the phosphorylation of both Akt and ERK. nih.govnih.gov This inactivation of the Akt and ERK pathways is associated with the downregulation of galectin-3, a protein that plays a significant role in cell survival and malignancy. excli.denih.govnih.gov

Research has demonstrated that this compound can suppress the proliferation, colony formation, migration, and invasion of ESCC cells. excli.denih.gov Furthermore, in vivo studies using nude mice with ESCC xenografts have shown a significant antitumor effect of synephrine. excli.denih.gov These findings highlight the potential of synephrine as an agent that targets the Akt and ERK signaling pathways for therapeutic intervention. nih.govnih.gov

| Cell Line | Effect of this compound | Key Findings |

| Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of proliferation, migration, and invasion. | Downregulates galectin-3, leading to the inactivation of Akt and ERK pathways. excli.denih.govnih.gov |

| Caco-2 | Activation of Akt and ERK signaling. | Upregulates the expression of genes associated with proliferation. excli.denih.gov |

| Lung Cancer Cells (H460) | Reduction in cell viability. | Decreases mRNA and protein levels of PI3K, AKT, and mTOR, inducing apoptosis. nih.govexcli.de |

Inhibition of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of the inflammatory response. This compound has demonstrated anti-inflammatory effects by inhibiting these pathways. nih.govexcli.de In various models, p-synephrine has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK. nih.govexcli.deresearchgate.net

For instance, in a mouse model of alloxan-induced diabetes, p-synephrine administration reduced renal inflammation by downregulating the gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov This effect was linked to the suppression of NF-κB activation and MAPK phosphorylation. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced acute lung injury model, p-synephrine inhibited NF-κB phosphorylation and reduced the production of pro-inflammatory cytokines. excli.de Studies on RAW264.7 macrophage cells also revealed that p-synephrine inhibits the p38 MAPK and NF-κB pathways. excli.deexcli.de

Modulation of PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Synephrine has been found to modulate this pathway, particularly in cancer cells. In human lung cancer cells (H460), synephrine treatment resulted in a significant decrease in the mRNA and protein levels of PI3K, Akt, and mTOR. nih.govmdpi.com This downregulation was associated with an increase in the expression of pro-apoptotic proteins like Bax and p53, ultimately leading to a reduction in cancer cell viability. nih.govexcli.de The modulation of the PI3K/Akt/mTOR pathway by synephrine suggests its potential as an anti-cancer agent through the induction of apoptosis. nih.gov

Impact on STAT6 Signaling Pathway

The Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway is essential for mediating the effects of interleukin-4 (IL-4), a key cytokine in allergic inflammation. nih.gov Synephrine has been shown to specifically inhibit IL-4-induced eotaxin-1 expression by suppressing the phosphorylation of STAT6. nih.govnih.gov Eotaxin-1 is a potent chemoattractant for eosinophils, which are major contributors to allergic inflammatory responses. nih.govnih.gov

Research has demonstrated that synephrine's inhibitory effect on eotaxin-1 is specific to the IL-4 signaling pathway, as it does not affect TNF-α-induced eotaxin-1 expression. excli.denih.gov By inhibiting STAT6 phosphorylation, synephrine effectively reduces eosinophil recruitment, highlighting its potential therapeutic role in managing allergic diseases. nih.govnih.gov

Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Activity Modulation

Glycogen Synthase Kinase 3 Beta (GSK3β) is a multifaceted protein kinase involved in a variety of cellular processes, including adipogenesis. p-Synephrine has been found to modulate GSK3β activity through the Akt signaling pathway. semanticscholar.orgnih.gov In 3T3-L1 adipocytes, p-synephrine treatment leads to the activation of Akt, which in turn phosphorylates and inactivates GSK3β. semanticscholar.orgnih.gov

This inactivation of GSK3β by p-synephrine contributes to its anti-adipogenic effects. nih.gov Specifically, the activation of the Akt/GSK3β pathway by p-synephrine leads to a reduced expression of key adipogenic transcription factors, CCAAT-enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). semanticscholar.orgnih.govmdpi.com

Involvement of Cyclic AMP (cAMP) and Calcium (Ca2+) Dependent Mechanisms

Cyclic Adenosine (B11128) Monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous biological processes, including signal transduction. google.comwikipedia.org Synephrine has been shown to stimulate cAMP production in certain cellular contexts. chemfaces.com In isolated perfused rat liver, p-synephrine was found to stimulate cAMP overflow. chemfaces.com This increase in cAMP is often associated with the activation of protein kinase A (PKA), which can then phosphorylate various downstream targets. wikipedia.org

Furthermore, the effects of p-synephrine have been shown to be dependent on calcium (Ca2+). chemfaces.com In the same rat liver model, the hemodynamic and metabolic effects of p-synephrine were found to be Ca2+-dependent. chemfaces.com p-Synephrine stimulated the initial release of Ca2+ from intracellular stores. chemfaces.com The interplay between cAMP and Ca2+ signaling is a complex mechanism through which synephrine can exert its physiological effects. nih.govnih.gov

Enzymatic Activity Modulation by this compound

This compound demonstrates a significant capacity to modulate the activity of various key enzymes involved in metabolic and neurological pathways. Its interaction with these enzymes underpins several of its pharmacological effects, particularly concerning carbohydrate metabolism and cholinergic signaling.

Hepatic Glycogenolysis and Related Enzyme Activities

Research has shown that this compound influences enzymes central to hepatic carbohydrate metabolism. In both in vivo and in vitro studies using perfused rat livers, p-synephrine was found to alter the activity of enzymes linked to glycogenolysis and subsequent metabolic steps. nih.gov

Specifically, p-synephrine administration leads to an increase in the activity of glycogen phosphorylase . nih.govresearchgate.netresearchgate.net This enzyme is a critical control point in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate and then glucose. The stimulation of glycogen phosphorylase is consistent with observations of increased glycogenolysis in the perfused liver and elevated blood glucose levels in rats. nih.govresearchgate.net

Conversely, synephrine has been shown to decrease the activity of pyruvate (B1213749) kinase and pyruvate dehydrogenase . nih.govresearchgate.netresearchgate.netresearchgate.net Pyruvate kinase is a key enzyme in the final step of glycolysis, while the pyruvate dehydrogenase complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. The reduction in pyruvate dehydrogenase activity suggests a potential for synephrine to inhibit the conversion of carbohydrates into lipids. nih.govresearchgate.netmdpi.com

These enzymatic changes are also associated with an increase in the hepatic levels of adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), indicating a beneficial effect on cellular energy status. nih.govresearchgate.net

Table 1: Effect of p-Synephrine on Hepatic Enzyme Activities

| Enzyme | Effect of p-Synephrine | Metabolic Pathway | Consequence |

| Glycogen Phosphorylase | Increased Activity nih.govresearchgate.net | Glycogenolysis | Promotes breakdown of glycogen to glucose |

| Pyruvate Kinase | Decreased Activity nih.govresearchgate.net | Glycolysis | Reduces the rate of glycolysis |

| Pyruvate Dehydrogenase | Decreased Activity nih.govresearchgate.netmdpi.com | Pyruvate Decarboxylation | Inhibits conversion of carbohydrates to lipids |

Inhibition of Carbohydrate-Metabolizing Enzymes

This compound has been identified as an inhibitor of key enzymes responsible for the digestion of carbohydrates, namely α-amylase and α-glycosidase. nih.govnih.govmdpi.com These enzymes play a crucial role in breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, synephrine can potentially modulate postprandial blood glucose levels. nih.govnih.gov

Studies have demonstrated that synephrine effectively inhibits both α-amylase and α-glycosidase. researchgate.netnih.gov This inhibitory action on carbohydrate-hydrolyzing enzymes is a mechanism shared by certain classes of antidiabetic drugs. nih.gov In one study, synephrine was highlighted for its stability in binding to and inhibiting α-glycosidase. researchgate.net

Acetylcholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition

Research has established that this compound acts as an inhibitor of several other important enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA). nih.govnih.govmdpi.comresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase: AChE and BChE are serine hydrolases that are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a mechanism relevant in the context of certain neurological conditions. Synephrine has demonstrated excellent inhibitory effects against both AChE and BChE. researchgate.netnih.gov

Carbonic Anhydrase: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Synephrine has shown potent inhibitory action against human carbonic anhydrase (hCA) isoforms I and II. researchgate.netnih.gov

The inhibitory potency of synephrine against these enzymes has been quantified through the determination of its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Inhibitory Activity of Synephrine against Various Enzymes

| Enzyme Target | Inhibition Constant (Kᵢ) |

| Acetylcholinesterase (AChE) | 169.10 ± 80.03 nM nih.gov |

| Butyrylcholinesterase (BChE) | 177.06 ± 6.01 nM nih.gov |

| Human Carbonic Anhydrase I (hCA I) | 199.02 ± 16.01 µM nih.gov |

| Human Carbonic Anhydrase II (hCA II) | 336.02 ± 74.01 µM nih.gov |

Biological and Physiological Effects of Synephrine Hydrochloride

Metabolic Regulation and Energy Homeostasis

Synephrine (B1677852) hydrochloride, a primary protoalkaloid found in Citrus species, has demonstrated a range of effects on metabolic processes, including fat metabolism and energy balance. nih.gov Its mechanisms of action are primarily linked to its interaction with adrenergic receptors, particularly the β-3 adrenergic receptors, which play a role in regulating energy balance, glucose, and fat homeostasis. nih.gov

Lipolytic Activity and Mechanisms of Fat Oxidation in Adipocytes

Synephrine hydrochloride has been shown to stimulate lipolysis, the breakdown of fats, in both human and rat adipocytes. scirp.org This lipolytic activity is a key factor in its potential to influence body composition. nih.gov The primary mechanism behind this effect is its action as a non-specific agonist of β-adrenergic receptors, which are well-established regulators of lipolysis. mdpi.com Specifically, p-synephrine binds to and activates β3-adrenergic receptors, which triggers a signaling cascade involving 3′,5′-cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA). nih.gov This pathway is instrumental in stimulating lipolysis and fatty acid oxidation. mdpi.comnih.gov

Studies have demonstrated that p-synephrine increases the breakdown of fats at rest. nih.gov In the perfused rat liver, both p-synephrine and the related compound p-octopamine were found to stimulate hepatic triacylglycerol lipase, leading to an increase in the breakdown of stored fats. scirp.org While the direct evidence of enhanced lipolysis during exercise is still developing, the increased availability of lipids due to p-synephrine-induced lipolysis in adipose tissue is thought to be a primary driver for a greater reliance on fat as an energy source during physical activity. nih.gov

Suppression of Adipogenesis and Influence on Adipocyte Differentiation

Adipogenesis, the process by which preadipocytes differentiate into mature fat cells, is a critical factor in the development of obesity. nih.gov Research indicates that p-synephrine can inhibit this process. In studies using 3T3-L1 preadipocytes, a common cell line for studying adipogenesis, p-synephrine was found to suppress their differentiation into mature adipocytes. nih.govnih.gov

Glucose Uptake and Production Modulation in Cellular and Organ Models

This compound has demonstrated effects on glucose metabolism in various experimental models. In rat hepatoma cells (H4IIE), p-synephrine was found to reduce glucose production in a dose-dependent manner. mdpi.comnih.gov This effect appears to be independent of the adrenergic system, suggesting a different mechanism of action than its lipolytic effects. nih.gov The reduction in glucose production is associated with the decreased expression of genes involved in glucose metabolism, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). mdpi.com

Furthermore, p-synephrine has been shown to increase glucose consumption in rat skeletal myoblasts (L6 cells). nih.gov This is accompanied by an increase in the amount of the glucose transporter Glut4, which facilitates the uptake of glucose into cells. nih.gov The increased glucose consumption is linked to the stimulation of AMP-activated protein kinase (AMPK) phosphorylation. regulations.gov Additionally, p-synephrine has been found to inhibit the activity of enzymes like α-amylase and α-glycosidase, which could potentially help in reducing postprandial blood glucose levels. mdpi.comumlub.pl

Impact on Resting Metabolic Rate and Energy Expenditure

One of the purported benefits of synephrine is its ability to increase resting metabolic rate (RMR) and energy expenditure. mdpi.comresearchgate.net This thermogenic effect is believed to contribute to its potential for weight management. nih.govresearchgate.net The increase in metabolic rate is primarily attributed to its action as an agonist of β-adrenergic receptors, which are known to regulate thermogenesis. mdpi.com

While some studies using dietary supplements containing p-synephrine along with other ingredients have shown an increase in RMR, research on p-synephrine alone has yielded mixed results. nih.gov For instance, one study found that acute ingestion of p-synephrine did not significantly change resting energy expenditure. nih.gov However, other research suggests that p-synephrine does augment energy expenditure, particularly at rest and during recovery after exercise. dovepress.com The long-term effect of chronic p-synephrine ingestion on fat mass through increased thermogenesis and fat oxidation is an area of ongoing investigation. nih.gov

Differentiation and Activity of Beige Adipocytes

Beige adipocytes are a type of fat cell that can increase energy expenditure through a process called "browning". mdpi.com Research has shown that p-synephrine can induce the differentiation of these beige adipocytes. nih.govnih.gov In studies using stromal vascular fraction (SVF) cells, p-synephrine was found to increase the expression of uncoupling protein 1 (UCP1) mRNA, a key marker of beige adipocytes, in a dose-dependent manner. nih.govresearchgate.net This effect was observed in cells from both normal and obese mice. nih.gov

The mechanism underlying this effect involves the activation of β3-adrenoceptors, as the effects of p-synephrine were blocked by a β3-adrenoceptor antagonist. nih.govresearchgate.net It appears that p-synephrine elicits signals through the β3-adrenoceptor in combination with parts of the insulin (B600854) signaling pathway, leading to an efficient stimulation of beige adipocyte differentiation. nih.govresearchgate.net This suggests a potential role for p-synephrine in strategies aimed at increasing energy expenditure by promoting the formation of beige fat. researchgate.net

Anti-Inflammatory and Immunomodulatory Properties

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects in various experimental models, although the precise mechanisms are still being fully elucidated. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, p-synephrine inhibited the production of pro-inflammatory cytokines and nitric oxide. nih.govnih.gov This effect was associated with the suppression of the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. nih.govnih.gov The anti-inflammatory action appears to be mediated, at least in part, by β-adrenergic receptors. nih.govnih.gov

In vivo studies have further supported these findings. In a mouse model of acute lung injury induced by LPS, pre-treatment with p-synephrine significantly reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govumlub.plexcli.de This was accompanied by a decrease in myeloperoxidase activity and the inhibition of NF-κB activation in the lung tissue. nih.govlktlabs.com Similarly, in a murine model of systemic inflammatory response syndrome, oral administration of p-synephrine inhibited serum levels of pro-inflammatory cytokines and improved survival rates. nih.govnih.gov

Furthermore, p-synephrine has shown anti-inflammatory effects in a mouse model of diabetes by reducing kidney inflammation through the downregulation of TNF-α, IL-6, and IL-1β gene expression. mdpi.comnih.gov This effect may also be linked to the suppression of NF-κB activation and MAPK phosphorylation. mdpi.comnih.gov Another proposed mechanism for its anti-inflammatory activity is the inhibition of Eotaxin-1 expression, a chemoattractant for eosinophils, by acting on the STAT6 signaling pathway. umlub.pl

Table 1: Effects of p-Synephrine on Adipogenesis Markers

| Marker Protein | Effect of p-Synephrine Treatment | Reference |

| CCAAT/enhancer-binding protein alpha (C/EBPα) | Reduced expression | nih.govresearchgate.net |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Reduced expression | nih.govresearchgate.net |

| Akt | Inhibited | nih.govelsevierpure.com |

| Mitogen-activated protein kinases (MAPKs) | Inhibited | nih.govnih.gov |

| Glucocorticoid receptor | Inhibited | nih.govelsevierpure.com |

| CCAAT/enhancer-binding protein β (C/EBPβ) | Inhibited | nih.govnih.gov |

Table 2: Anti-Inflammatory Effects of p-Synephrine in In Vivo Models

| Model | Key Findings | Reference |

| LPS-induced acute lung injury in mice | Decreased TNF-α and IL-6, increased IL-10, inhibited NF-κB activation and myeloperoxidase activity. | nih.govumlub.plexcli.de |

| LPS-induced systemic inflammatory response syndrome in mice | Inhibited serum levels of pro-inflammatory cytokines and improved survival rate. | nih.govnih.gov |

| Alloxan-induced diabetes in mice | Reduced kidney inflammation by downregulating TNF-α, IL-6, and IL-1β gene expression. | mdpi.comnih.gov |

Downregulation of Pro-Inflammatory Cytokines and Chemokines (e.g., Eotaxin-1, TNF-α, IL-6, IL-1β)

This compound has demonstrated significant anti-inflammatory properties by modulating the expression of various signaling molecules involved in inflammatory pathways. Research indicates that p-synephrine can decrease inflammation in renal tissue by regulating the gene expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net These effects are believed to be linked to the regulation of the MAPK and NF-κB signaling pathways. nih.govresearchgate.net

In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, p-synephrine inhibited the production of these pro-inflammatory cytokines. semanticscholar.orgnih.govrsc.org Similar inhibitory effects on TNF-α and IL-6 were observed in mouse models of acute lung injury. nih.govsemanticscholar.org Furthermore, in a mouse model of diabetes, p-synephrine administration led to the downregulation of TNF-α, IL-6, and IL-1β gene expression levels in the kidneys, which may be due to the suppression of NF-κB activation and MAPK phosphorylation. nih.govmdpi.com

Regarding chemokines, synephrine has a specific effect on eotaxin-1, a potent chemoattractant for eosinophils. Studies have shown that p-synephrine inhibits the production of eotaxin-1 induced by interleukin-4 (IL-4). excli.denih.gov This inhibition is achieved by suppressing the phosphorylation of STAT6 in the JAK/STAT signaling pathway. excli.denih.govscience.gov However, it is noteworthy that synephrine does not appear to inhibit TNF-α-induced eotaxin-1 secretion, suggesting a targeted mechanism of action specific to IL-4-induced signaling. excli.denih.gov

| Cytokine/Chemokine | Effect of Synephrine | Experimental Model |

| TNF-α | Downregulation/Inhibition | Renal Tissue, Macrophages, Acute Lung Injury Models |

| IL-6 | Downregulation/Inhibition | Renal Tissue, Macrophages, Acute Lung Injury Models |

| IL-1β | Downregulation/Inhibition | Renal Tissue |

| Eotaxin-1 | Inhibition (of IL-4 induced expression) | 3T3 Cell Line |

Macrophage Phenotype Polarization (M1 to M2)

Macrophages, key cells of the innate immune system, exhibit plasticity and can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. nih.govfrontiersin.org The balance between M1 and M2 macrophages is crucial in the progression and resolution of inflammation. frontiersin.orgnih.gov M1 macrophages are involved in pro-inflammatory responses, while M2 macrophages contribute to anti-inflammatory processes and tissue repair. nih.govnih.gov

Attenuation of Acute Lung Injury in Experimental Models

Experimental models of acute lung injury (ALI), a condition characterized by acute and persistent lung inflammation, have been used to evaluate the therapeutic potential of synephrine. nih.govjournalagent.com In a mouse model of ALI induced by lipopolysaccharide (LPS), p-synephrine demonstrated significant anti-inflammatory properties. nih.gov Specifically, its administration led to decreased levels of TNF-α and IL-6. nih.govsemanticscholar.org

Further studies in rat models of LPS-induced ALI showed that an inhalable dry powder form of synephrine (SYN-DPI) could markedly improve lung tissue injury. nih.gov The protective mechanism involves the inhibition of the p38-MAPK and NF-κB pathways, which are central to the inflammatory response. nih.gov In these models, synephrine treatment also reduced tissue edema and inhibited the proliferation of neutrophils and macrophages in the bronchoalveolar lavage fluid. semanticscholar.orgnih.gov These findings highlight synephrine's ability to attenuate the severe inflammatory response and histopathological changes associated with acute lung injury in animal models. nih.govnih.gov

Renoprotective Effects against Inflammation

Synephrine has demonstrated protective effects on the kidneys (renoprotective effects) in the context of inflammation. In a mouse model of diabetes induced by alloxan, p-synephrine administration was found to inhibit kidney inflammation. nih.govmdpi.com This renoprotective activity was associated with the downregulation of gene expression for the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the renal tissue. nih.govresearchgate.netnih.gov

The underlying mechanism for these anti-inflammatory effects in the kidney is likely connected to synephrine's ability to regulate key signaling pathways. nih.gov Research suggests that the suppression of NF-κB activation and MAPK phosphorylation is a key mechanism through which synephrine exerts its renoprotective effects against inflammation. researchgate.netnih.gov

Antineoplastic and Anticancer Potentials

Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Cell Proliferation, Migration, and Invasion

This compound has been identified as a compound with potential anticancer properties, particularly against esophageal squamous cell carcinoma (ESCC). nih.gov In vitro studies have shown that synephrine markedly suppresses the proliferation of ESCC cells in a dose-dependent manner. nih.govacs.org For instance, treatment with synephrine resulted in significant inhibition of cell proliferation in KYSE30 and KYSE270 cell lines. nih.govacs.org

Beyond inhibiting proliferation, synephrine also impairs the ability of ESCC cells to migrate and invade, which are critical processes for cancer metastasis. nih.govnih.govacs.org Studies have demonstrated a dose-dependent inhibition of both migration and invasion abilities in ESCC cells upon treatment with synephrine. nih.govacs.org Mechanistically, these effects may be linked to the downregulation of Galectin-3, which in turn inactivates the AKT and ERK signaling pathways. nih.govacs.org

| ESCC Cell Line | Activity | Inhibition Rate |

| KYSE30 | Proliferation (at day 5) | 71.1 ± 5.8% (with 20 μM synephrine) |

| KYSE270 | Proliferation (at day 5) | 75.7 ± 6.2% (with 20 μM synephrine) |

| KYSE30 | Colony Formation | 86.5 ± 5.9% (with 10 μM synephrine) |

| KYSE270 | Colony Formation | 82.3 ± 4.5% (with 10 μM synephrine) |

| KYSE30 | Migration | 76.9 ± 4.4% (with 10 μM synephrine) |

| KYSE270 | Migration | 62.2 ± 5.8% (with 10 μM synephrine) |

| KYSE30 | Invasion | 73.3 ± 7.5% (with 10 μM synephrine) |

| KYSE270 | Invasion | 75.3 ± 3.4% (with 10 μM synephrine) |

Reduction of Tumor Growth and Metastatic Potential in Xenograft Models

The anticancer potential of synephrine has been further validated in in vivo experimental systems known as xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govmdpi.com In studies using nude mice with ESCC tumor xenografts, synephrine demonstrated a significant antitumor effect. nih.govnih.govacs.org

Oral administration of synephrine led to a considerable reduction in tumor growth. nih.govacs.org This suppression of tumor growth in a living organism corroborates the in vitro findings and underscores the potential of synephrine as a therapeutic agent. nih.gov The research indicates that this compound can suppress not only the primary tumor's growth but also its metastatic potential. nih.govacs.org

| Xenograft Model | Effect of Synephrine | Key Findings |

| ESCC Xenografts in Nude Mice | Tumor Growth Inhibition | A significant antitumor effect was observed, with an inhibition rate of 61.3 ± 20.5% with 20 mg/kg of synephrine. nih.govacs.org |

| ESCC Xenografts in Nude Mice | Metastatic Potential | Suppressed metastatic potential through the inhibition of Galectin-3-AKT/ERK signaling. nih.govacs.org |

Neuropharmacological and Central Nervous System Effects

Studies have indicated that p-synephrine possesses antidepressant-like properties. nih.govnih.gov In murine models, p-synephrine was shown to reduce immobility time in the tail suspension and forced swimming tests, which are common behavioral assays for screening antidepressant activity. nih.govnih.gov

Interestingly, the antidepressant-like effects of p-synephrine are stereoisomer-specific. mdpi.comnih.gov The S-(+)-p-synephrine enantiomer demonstrated more potent activity in reducing the duration of immobility in the tail suspension test compared to the R-(-)-p-synephrine enantiomer, which showed no effect. nih.govwikipedia.org Both stereoisomers were capable of reversing reserpine-induced hypothermia, a model used to screen for antidepressant potential, although S-(+)-p-synephrine was effective at lower concentrations. nih.gov These findings suggest that the S-(+) isomer is the more active component regarding antidepressant-like effects. nih.govrivm.nl

The antidepressant-like activity of synephrine is linked to its ability to modulate neurotransmitter systems, particularly the noradrenergic system. nih.govnih.gov Research using rat cerebral cortical slices has shown that p-synephrine inhibits the reuptake of norepinephrine (B1679862), a key mechanism of action for many antidepressant drugs. nih.govwikipedia.org

This inhibitory effect is also stereoselective. S-(+)-p-synephrine was found to be a more potent inhibitor of [3H]noradrenaline uptake than R-(-)-p-synephrine. nih.gov In contrast, the R-(-) isomer was more effective at stimulating the release of [3H]noradrenaline from the cortical slices. nih.govwikipedia.org The ability of S-(+)-p-synephrine to more effectively block norepinephrine reuptake aligns with its more pronounced antidepressant-like activity observed in behavioral models. nih.gov

Table 3: Stereoisomer-Specific Effects of p-Synephrine on Norepinephrine (NE) Dynamics in Rat Cerebral Cortex

| Stereoisomer | Effect on NE Reuptake | Effect on NE Release | Antidepressant-like Activity | Reference |

|---|---|---|---|---|

| S-(+)-p-Synephrine | More potent inhibitor (EC50: 5.8 µM) nih.gov | Weaker stimulator (EC50: 12.3 µM) nih.gov | More effective | nih.govwikipedia.org |

| R-(-)-p-Synephrine | Weaker inhibitor (EC50: 13.5 µM) nih.gov | More potent stimulator (EC50: 8.2 µM) nih.gov | Less effective | nih.govwikipedia.org |

The extent to which synephrine exerts direct effects on the central nervous system (CNS) is influenced by its ability to cross the blood-brain barrier (BBB). nih.govrivm.nl The blood-brain barrier is a highly selective barrier that protects the brain from potentially harmful substances. mdpi.com The physicochemical properties of a compound, such as its lipid solubility, are critical determinants of its ability to permeate this barrier. mdpi.comconicet.gov.ar

P-synephrine has a much lower lipid solubility compared to compounds like ephedrine (B3423809), which results in a decreased capacity to be transported into the CNS. nih.govrivm.nl This characteristic suggests that the central effects of p-synephrine may be limited compared to more lipophilic sympathomimetic amines. nih.gov However, some research in mice has suggested that p-synephrine can cross the blood-brain barrier, contradicting some in silico predictions and indicating that it may have some direct central actions. nih.gov

Cardiovascular and Hemodynamic Modulations

This compound demonstrates notable effects on the cardiovascular system, particularly concerning blood vessel constriction and hemodynamics in specific pathological states.

Effects on Portal Hypertension and Associated Hemodynamics

Research has demonstrated the beneficial hemodynamic effects of synephrine in animal models of portal hypertension, a condition characterized by increased pressure within the portal venous system. nih.govumlub.pl In studies using rats with portal hypertension induced by either partial portal vein ligation (PVL) or bile duct ligation (BDL), administration of synephrine led to significant improvements in several hemodynamic parameters. nih.gov

As a sympathomimetic alpha1-adrenoceptor agonist, synephrine has been shown to produce dose-dependent reductions in portal pressure. nih.gov Chronic administration in rat models resulted in a significant decrease in portal venous pressure, portal tributary blood flow, and cardiac index. nih.gov Concurrently, it enhanced mean arterial pressure and vascular resistance in both the systemic and portal territories. nih.gov These findings suggest that synephrine helps to ameliorate the hyperdynamic circulatory state associated with portal hypertension. nih.govumlub.pl

Table 1: Hemodynamic Effects of Synephrine in Portal Hypertensive Rats

| Parameter | Change in Partial Portal Vein Ligation (PVL) Model | Change in Bile Duct Ligation (BDL) Model |

| Portal Venous Pressure | -13.5% | -10.1% |

| Portal Tributary Blood Flow | -19.5% | -20.4% |

| Cardiac Index | -12.1% | -18.8% |

| Mean Arterial Pressure | +10.4% | +23.4% |

| Systemic Vascular Resistance | +26.3% | +51.0% |

| Portal Territory Vascular Resistance | +47.1% | +67.7% |

Data sourced from a study on portal hypertensive rats following an 8-day administration of synephrine. nih.gov

Assessment of Arrhythmogenic Potential in Cardiomyocytes

The potential for synephrine to induce arrhythmias has been investigated using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.govnih.gov Studies show that synephrine increases the contractility and beating rate of cardiomyocytes, effects that are primarily mediated through β1-adrenergic receptors. nih.gov When a β1 receptor blocker was introduced, the increase in beating rate induced by synephrine was almost completely eliminated. nih.gov

Compared to the classic beta-adrenergic agonist Isoprenaline, synephrine exhibits a lower arrhythmogenic potential. nih.gov It increased cardiomyocyte contractility by approximately 30%, whereas Isoprenaline caused a 50.6% increase. nih.gov A significant prolongation of the field potential duration (FPD), an indicator of arrhythmia risk, occurred at a synephrine concentration of 206.326 μM. nih.gov The risk of arrhythmia is considered low at typical concentrations, but increases at concentrations above 200 µM. nih.gov

Anti-Diabetic Efficacy

This compound has been studied for its potential anti-diabetic effects, including its impact on insulin sensitivity and glucose transport mechanisms.

Improvement of Insulin Sensitivity and Glucose Tolerance

Insulin sensitivity refers to how effectively cells respond to insulin to lower blood glucose. vumc.org Reduced sensitivity, or insulin resistance, is a key feature of type 2 diabetes. vumc.org Studies in animal models of alloxan-induced diabetes have shown that p-synephrine treatment can improve glucose tolerance and insulin sensitivity. nih.gov The administration of p-synephrine was also found to result in a significant decrease in blood glucose levels and an increase in insulin levels in rats and rabbits. nih.gov

Stimulation of Glucose Transporter 4 (Glut4) Translocation

Glucose Transporter 4 (GLUT4) is a crucial protein responsible for glucose uptake into skeletal muscle and fat cells. plos.org Its movement, or translocation, from the cell's interior to the plasma membrane is a key step in clearing glucose from the blood. plos.orgrevistaretos.org

Research on L6 skeletal muscle cells has demonstrated that p-synephrine stimulates glucose consumption, with an observed increase of up to 50% over the control. nih.gov This effect is linked to the stimulation of GLUT4 translocation from the cytoplasm to the plasma membrane. nih.govnih.govnih.gov The mechanism for this action involves the activation of AMP-activated protein kinase (AMPK), an important cellular energy sensor. nih.govnih.gov The stimulation of GLUT4 translocation by p-synephrine was suppressed when AMPK was inhibited, indicating that p-synephrine enhances glucose uptake through an AMPK-dependent pathway, independent of the typical insulin-stimulated PI3 kinase-Akt pathway. nih.gov

Other Documented Biological Activities

Beyond its more commonly studied effects, this compound has been investigated for other potential biological impacts. The following sections detail research into its role in testicular physiology and its anti-ulcerogenic properties in animal models.

Influence on Testicular Development and Function

Emerging research suggests that adrenergic agonists, including synephrine, may have a regulatory role in the development and function of the testes. The primary mechanism appears to be related to the modulation of steroidogenesis within the testes, specifically the conversion of testosterone (B1683101) to estradiol, a process known as aromatization.

A key study investigated the effects of various neurotransmitters on the aromatization of testosterone in Sertoli cell-enriched cultures derived from 19-day-old rats. nih.gov Sertoli cells are crucial for spermatogenesis and are a primary site of estrogen production in the testes. The study found that D,L-synephrine, at a concentration of 10⁻⁵ M, exerted a strong stimulatory effect on testosterone aromatization. nih.gov This effect was comparable to that of well-known stimulators like follicle-stimulating hormone (FSH) and L-isoproterenol. Further experiments using adrenergic antagonists indicated that this stimulation involves both beta-2 and possibly alpha-adrenergic receptors. nih.gov These findings suggest that synephrine can influence the intricate hormonal balance within the testes, which is vital for normal development and function. nih.gov

Research Findings on Synephrine and Testicular Function

Anti-Ulcerogenic Effects in Animal Models

Studies on various animal models suggest that p-synephrine possesses significant anti-inflammatory and antioxidant properties, which are key mechanisms in protecting against the formation of gastric ulcers. Gastric ulcers often result from an imbalance between aggressive factors (like acid and inflammatory mediators) and protective factors (like mucus and antioxidant enzymes). drugbank.com

The protective effect of synephrine is not attributed to the inhibition of gastric acid secretion but rather to its ability to bolster the gastric mucosa's defense mechanisms through its anti-inflammatory and antioxidant actions. Research has shown that p-synephrine can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This is achieved, in part, by suppressing the activation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov By downregulating these pathways, synephrine helps to reduce the inflammatory cascade that can lead to mucosal damage. nih.govcasi.org

Furthermore, p-synephrine has demonstrated antioxidant capabilities. In a murine model of alloxan-induced diabetes, p-synephrine administration significantly increased the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevated levels of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov Concurrently, it reduced levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov This enhancement of the antioxidant system helps to neutralize reactive oxygen species (ROS), which are known to contribute to tissue injury in the stomach lining. europeanreview.org

Evidence of Anti-Inflammatory and Antioxidant Effects of p-Synephrine in Animal Models

Research Methodologies and Analytical Approaches in Synephrine Hydrochloride Studies

In Vitro Experimental Models for Synephrine (B1677852) Hydrochloride Research

In vitro experimental models are fundamental in elucidating the cellular and molecular mechanisms of action of synephrine hydrochloride. These models provide a controlled environment to investigate specific biological processes without the complexities of a whole organism.

Mammalian Cell Line Applications (e.g., HEK293, CHO, H4IIE, RAW267.7, 3T3-L1, L6 Skeletal Muscle Cells)

A variety of mammalian cell lines have been instrumental in characterizing the bioactivity of this compound. Human Embryonic Kidney 293 (HEK293) cells are frequently used in receptor binding and functional studies. For instance, research utilizing HEK293 cells has demonstrated that p-synephrine acts as a partial agonist of the α1A-adrenergic receptor. excli.de In studies involving Chinese Hamster Ovary (CHO) cells, synephrine has been shown to exhibit antagonistic effects on α2B and α2C adrenergic receptors. excli.de

The H4IIE rat hepatoma cell line has been employed to investigate the effects of p-synephrine on hepatic glucose and lipid metabolism. In these cells, p-synephrine was found to suppress glucose production in a dose-dependent manner but did not alter free fatty acid-induced lipid accumulation. nih.gov

To study its anti-inflammatory properties, the RAW264.7 murine macrophage cell line is a common model. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, p-synephrine has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide. nih.govrsc.org This effect is associated with the downregulation of the p38 MAPK and NF-κB signaling pathways. nih.govrsc.org

The 3T3-L1 murine preadipocyte cell line is extensively used to study adipogenesis. Research has shown that p-synephrine can inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. researchgate.netnih.govnih.gov This is achieved by reducing the expression of key adipogenic marker proteins such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govresearchgate.netnih.gov

L6 skeletal muscle cells are utilized to explore the impact of synephrine on glucose metabolism in muscle tissue. Studies have demonstrated that p-synephrine can stimulate glucose consumption in L6 cells by promoting the phosphorylation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter 4 (Glut4) to the plasma membrane. nih.govexcli.de

Interactive Data Table: Mammalian Cell Lines in this compound Research

| Cell Line | Organism | Cell Type | Key Research Application | Example Finding |

|---|---|---|---|---|

| HEK293 | Human | Embryonic Kidney | Receptor binding and functional assays | p-Synephrine is a partial agonist of the α1A-adrenergic receptor. excli.de |

| CHO | Hamster | Ovary | Receptor binding studies | Synephrine shows antagonistic effects on α2B and α2C receptors. excli.de |

| H4IIE | Rat | Hepatoma | Hepatic glucose and lipid metabolism | p-Synephrine suppresses glucose production. nih.gov |

| RAW264.7 | Mouse | Macrophage | Anti-inflammatory effects | p-Synephrine inhibits pro-inflammatory cytokine production. nih.govrsc.org |

| 3T3-L1 | Mouse | Preadipocyte | Adipogenesis and lipid metabolism | p-Synephrine inhibits adipocyte differentiation. researchgate.netnih.govnih.gov |

| L6 | Rat | Skeletal Muscle | Glucose uptake and metabolism | p-Synephrine stimulates glucose consumption via AMPK activation. nih.govexcli.de |

Primary Cell Cultures (e.g., Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Rat Adipocytes)

Primary cell cultures offer a model that more closely resembles the in vivo environment compared to immortalized cell lines. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have been used to assess the potential proarrhythmic risk of synephrine. excli.deexcli.denih.gov These studies have shown that at conventional doses, the risk of inducing arrhythmias is low. excli.denih.gov Furthermore, hiPSC-CMs have been used to demonstrate that synephrine increases cardiomyocyte contractility, primarily through activation of the β1-adrenergic receptor. nih.gov

Freshly isolated rat adipocytes have been used to study the lipolytic effects of synephrine. Research indicates that high concentrations of synephrine are required to activate lipolysis in human adipocytes, while it is more efficient in rodent fat cells. researchgate.net

Receptor Binding Assays and Functional Ligand-Receptor Studies

Receptor binding assays are crucial for determining the affinity of synephrine for various receptors. These assays have shown that p-synephrine has a weak binding affinity for α- and β-adrenergic receptors compared to other amines like norepinephrine (B1679862) and m-synephrine. nih.govnih.gov Specifically, the binding affinity of p-synephrine is lower for α1, β1, and β2 adrenergic receptors, which are associated with cardiovascular effects. nih.gov There is evidence suggesting that p-synephrine may bind to β3-adrenergic receptors, which are involved in thermogenesis and lipolysis. nih.govnih.gov Additionally, some studies indicate that synephrine may have a weak affinity for 5-hydroxytryptamine (serotonin) receptors and may interact with trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org

Functional ligand-receptor studies investigate the cellular response following the binding of synephrine to its receptor. For example, in HEK293 cells, p-synephrine has been shown to act as an agonist for the neuromedin U2 receptor (NMU2R) in a dose-dependent manner. nih.govdovepress.com NMUR2 is involved in regulating energy balance and food intake. nih.gov

Cell-Based Assays for Metabolic, Inflammatory, and Proliferative Responses

A variety of cell-based assays are employed to quantify the biological effects of this compound.

Metabolic Assays: To assess metabolic effects, researchers measure changes in glucose consumption, lactate (B86563) production, and lipid accumulation. For instance, in L6 skeletal muscle cells, p-synephrine was found to increase both basal and insulin-stimulated glucose consumption and lactic acid production. nih.gov In 3T3-L1 adipocytes, the inhibition of lipid droplet formation is a key indicator of anti-adipogenic activity. researchgate.netnih.gov

Inflammatory Assays: The anti-inflammatory effects of synephrine are often evaluated by measuring the production of inflammatory mediators. In LPS-stimulated RAW264.7 macrophages, a reduction in nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 is indicative of an anti-inflammatory response. nih.govrsc.org

Proliferative Assays: The anti-proliferative effects of this compound have been investigated in cancer cell lines. For example, in esophageal squamous cell carcinoma (ESCC) cells, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. nih.govmdpi.com It also suppresses cell migration and invasion. nih.govmdpi.com In lung cancer cells (H460), p-synephrine reduced cell viability by increasing the expression of Bax and p53 proteins. excli.de

In Vivo Animal Models in this compound Investigations

In vivo animal models are essential for understanding the physiological effects of this compound in a whole-organism context, providing insights into its potential therapeutic applications.

Rodent Models for Metabolic Syndrome and Obesity Research (e.g., High-Fat Diet Induced Models)

Rodent models, particularly those with diet-induced obesity, are widely used to study the effects of synephrine on metabolic syndrome and obesity. In high-fat diet (HFD)-induced obese mice, a phytochemical combination including p-synephrine was shown to reduce body weight, dietary intake, and liver weight. nih.govresearchgate.net This treatment also led to lower levels of alanine (B10760859) aminotransferase and total cholesterol. nih.govresearchgate.net These findings suggest that synephrine may have potential as a strategy to counteract obesity. nih.govresearchgate.net

Interactive Data Table: In Vivo Rodent Models in this compound Research

| Model | Species | Induction Method | Key Research Application | Example Finding |

|---|---|---|---|---|

| Diet-Induced Obesity | Mouse | High-Fat Diet | Metabolic syndrome and obesity | A combination with p-synephrine reduced body weight and improved metabolic parameters. nih.govresearchgate.net |

Disease-Specific Animal Models

Animal models are crucial for investigating the therapeutic potential of this compound in various disease states. These models allow for the study of its mechanisms of action, efficacy, and physiological effects in a controlled setting.

Alloxan-Induced Diabetes:

The alloxan-induced diabetic mouse model is a frequently used tool to study the effects of compounds on diabetes mellitus. Alloxan is a chemical that selectively destroys insulin-producing beta cells in the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes scispace.comoatext.comuliege.be.

In studies utilizing this model, p-synephrine has demonstrated significant ameliorative effects on diabetes-related complications. Research has shown that p-synephrine administration can prevent alloxan-induced changes in body weight and organ parameters. It also improves the lipid profile and normalizes serum uric acid and creatinine (B1669602) levels nih.govnih.gov. Furthermore, p-synephrine has been observed to enhance glucose tolerance and insulin (B600854) sensitivity in these diabetic mice nih.gov. The mechanisms behind these effects are linked to the activation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and an increase in glutathione (B108866) (GSH) content nih.govnih.gov. Additionally, p-synephrine has been found to inhibit renal inflammation by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, likely through the downregulation of NF-κB and MAPK signaling pathways nih.govnih.gov.

Portal Hypertension Models:

Portal hypertension, a condition of abnormally high blood pressure in the portal venous system, is often studied using models like partial portal vein ligation (PVL) and bile duct ligation (BDL) in rats nih.govnih.gov. These models effectively replicate the hemodynamic changes observed in human portal hypertension nih.gov.

Studies have demonstrated that oral administration of synephrine can exert beneficial hemodynamic effects in both PVL and BDL rat models nih.gov. Treatment with synephrine has been shown to significantly reduce portal venous pressure, portal tributary blood flow, and cardiac index. Conversely, it increases mean arterial pressure and systemic and portal territory vascular resistance nih.gov. These findings suggest that synephrine helps to ameliorate the hyperdynamic circulatory state characteristic of portal hypertension nih.gov.

Table of Research Findings in Disease-Specific Animal Models

| Animal Model | Key Findings with this compound | Observed Mechanisms |

|---|---|---|

| Alloxan-Induced Diabetes (Mice) | Prevents changes in body weight and organ parameters; Improves lipid profile; Normalizes serum uric acid and creatinine; Enhances glucose tolerance and insulin sensitivity. nih.govnih.gov | Activation of antioxidant enzymes (SOD, CAT); Increased GSH content; Inhibition of NF-κB and MAPK signaling pathways; Suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govnih.gov |

| Portal Hypertension (Rats - PVL & BDL) | Reduces portal venous pressure, portal tributary blood flow, and cardiac index; Increases mean arterial pressure and vascular resistance. nih.gov | Amelioration of the hyperdynamic circulatory state. nih.gov |

Xenograft Models for Anticancer Efficacy Evaluation

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals (often nude mice), are a cornerstone of preclinical cancer research. These models provide a platform to assess the in vivo anticancer activity of novel compounds.

This compound has been investigated for its anticancer properties using such models. In one study, it was shown to reduce the growth of human esophageal squamous cell carcinoma (ESCC) xenografts in nude mice nih.gov. This in vivo effect was complemented by in vitro findings that synephrine inhibits the proliferation, migration, and invasion of ESCC cells in a dose-dependent manner nih.gov.

The molecular mechanisms underlying these anticancer effects appear to involve the modulation of key signaling pathways. Synephrine has been observed to downregulate the expression of p-AKT, AKT, p-ERK, and ERK in ESCC cells nih.gov. It is suggested that this is achieved by downregulating galectin-3, a protein known to activate the AKT and ERK signaling pathways, which are critical for cell survival and malignant transformation nih.gov. Importantly, synephrine did not show significant cytotoxic effects on normal esophageal epithelial cells and did not alter liver enzyme levels (ALT and AST) in the treated mice, indicating a potential for a safer therapeutic profile nih.gov.

Behavioral Assays for Neuropharmacological Assessment

Behavioral assays in animal models are essential tools for evaluating the neuropharmacological effects of compounds, particularly their potential as antidepressants or anxiolytics.

Forced Swim Test (FST):